N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine
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Overview
Description
N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine is a chemical compound with the molecular formula C19H23NOS It is known for its complex structure, which includes a dibenzo oxathiepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine typically involves the following steps:
Formation of the Dibenzo Oxathiepin Ring: This step involves the cyclization of appropriate precursors to form the dibenzo oxathiepin ring system.
Introduction of the Ethanamine Group: The ethanamine group is introduced through a series of substitution reactions, where diethylamine is reacted with the dibenzo oxathiepin intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the oxathiepin ring or the ethanamine group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the nitrogen or sulfur atoms.
Scientific Research Applications
N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine: This compound has a similar structure but contains an oxygen atom instead of sulfur in the ring system.
Dibenzepin: Another related compound with a dibenzo ring system, but with different substituents.
Uniqueness
N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine is unique due to the presence of both nitrogen and sulfur atoms in its structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
81320-29-8 |
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Molecular Formula |
C19H23NOS |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
2-(6H-benzo[c][1,5]benzoxathiepin-6-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C19H23NOS/c1-3-20(4-2)14-13-16-15-9-5-7-11-18(15)22-19-12-8-6-10-17(19)21-16/h5-12,16H,3-4,13-14H2,1-2H3 |
InChI Key |
MBGLBBVRZGIUDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1C2=CC=CC=C2SC3=CC=CC=C3O1 |
Origin of Product |
United States |
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